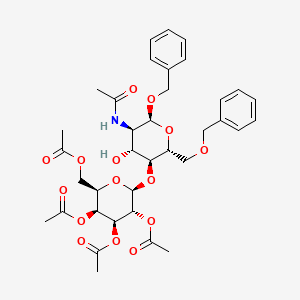

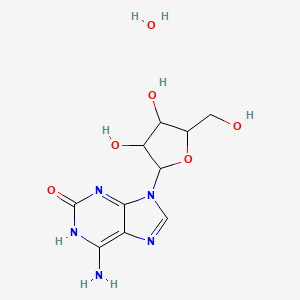

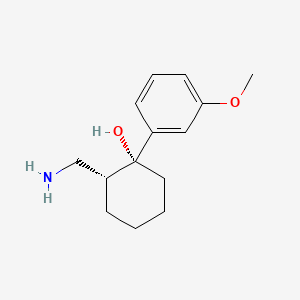

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related glycoside compounds involves multiple steps, including deacetalation, methylation, benzoylation, p-toluenesulfonylation, and glycosylation processes. For example, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is obtained through deacetalation of its 4,6-O-benzylidene derivative, followed by selective chemical modifications to introduce various functional groups (Matta, Vig, & Abbas, 1984). These steps illustrate the complexity and precision required in synthesizing such glycosides.

Molecular Structure Analysis

The molecular structure of glycosides like 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-3-O-methyl-D-glucopyranose is elucidated using techniques such as 13C-n.m.r. spectroscopy. This detailed structural analysis aids in understanding the compound's chemical framework and its implications for further chemical reactions and applications (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

The chemical reactivity of such compounds is demonstrated through their participation in various reactions, including glycosylation, deacetylation, and hydrogenolysis. These reactions are crucial for modifying the compound's structure to achieve desired functionalities and properties. The selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues showcases the compound's ability to undergo specific chemical transformations (Dmitrieve, Knirel, & Kochetkov, 1973).

Aplicaciones Científicas De Investigación

Synthesis of Blood Group Antigens

One prominent application of this compound is in the synthesis of blood-group substances. Jacquinet et al. (1981) demonstrated its use in synthesizing trisaccharides relevant to blood-group antigens. This synthesis involves complex reactions, including bromide activation, mercuric bromide presence, and molecular sieves, culminating in crystalline derivatives crucial for understanding blood group biochemistry and potentially developing blood-group mimetics for medical applications Jacquinet, Duchet, Milat, & Sinaÿ, 1981.

Creation of Mucin Fragments

In another study, Thomas, Abbas, & Matta (1988) explored the synthesis of synthetic mucin fragments. These molecules are essential in understanding mucin's biological functions, including its role in protecting and lubricating the surfaces of the respiratory, gastrointestinal, and reproductive systems. The detailed synthetic route involves acetalation, glycosylation, and protective group strategies to create complex glycosidic structures that mimic natural mucin Thomas, Abbas, & Matta, 1988.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28-,29-,30-,31-,32+,33+,34-,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBWYAPUIAFWOX-UMDPMRKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

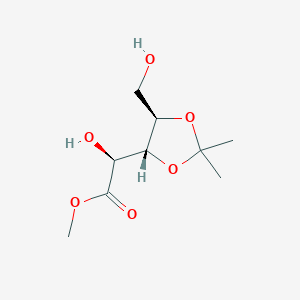

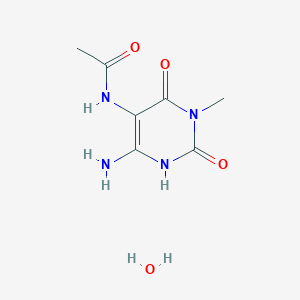

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

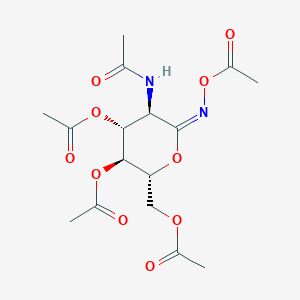

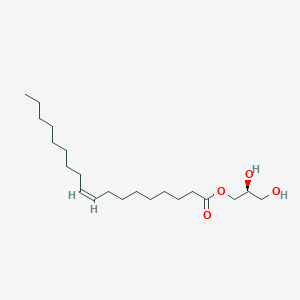

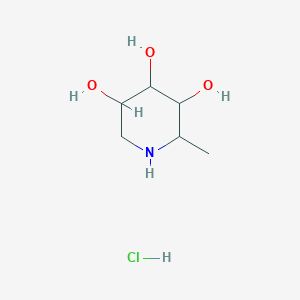

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

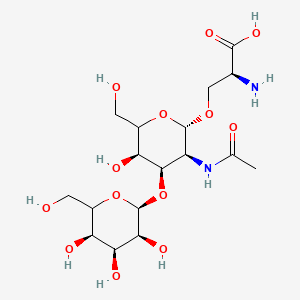

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)